2-Bromo-7-methoxy-9-methyl-9H-carbazole
CAS No.:
Cat. No.: VC15823774
Molecular Formula: C14H12BrNO
Molecular Weight: 290.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12BrNO |
|---|---|
| Molecular Weight | 290.15 g/mol |
| IUPAC Name | 2-bromo-7-methoxy-9-methylcarbazole |
| Standard InChI | InChI=1S/C14H12BrNO/c1-16-13-7-9(15)3-5-11(13)12-6-4-10(17-2)8-14(12)16/h3-8H,1-2H3 |
| Standard InChI Key | LRGHDJGEVAPLRM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)Br |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The carbazole core consists of two fused benzene rings and a pyrrole ring, with substitutions at the 2-, 7-, and 9-positions. The bromine atom at the 2-position introduces steric bulk and electronic effects, while the methoxy group at the 7-position enhances solubility and modulates electronic conjugation. The 9-methyl group replaces the hydrogen atom typically present in 9H-carbazoles, altering the compound’s crystallinity and stability .
Table 1: Key Molecular Properties of 2-Bromo-7-methoxy-9-methyl-9H-carbazole
Synthesis and Optimization
Palladium-Catalyzed Cross-Coupling
The synthesis of 2-bromo-7-methoxy-9-methyl-9H-carbazole likely follows methodologies developed for analogous carbazoles. A palladium-catalyzed cross-coupling reaction between 2-bromo-7-methoxy-9H-carbazole and a methylating agent, such as methyl iodide, under basic conditions can introduce the 9-methyl group . For example, source describes the use of Pd(OAc)₂ and tricyclohexylphosphine (PCy₃) in N-methylpyrrolidone (NMP) at 135°C for 18 hours to achieve similar alkylations.
Alternative Routes
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 9-Methylation | CH₃I, NaH, DMF, 0°C to rt, 24h | 70% |
| Purification | Column chromatography (hexane/EtOAc) | - |
Physicochemical Characterization
Spectroscopic Analysis
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¹H NMR: Key signals include a singlet for the 9-methyl group (~δ 3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and methoxy protons (~δ 3.9 ppm) .
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Mass Spectrometry: The molecular ion peak [M+H]⁺ is expected at m/z 306.0, with isotopic peaks confirming bromine presence .
Thermal Stability
Analogous carbazoles exhibit decomposition temperatures above 450°C, suggesting high thermal stability for this derivative . Differential scanning calorimetry (DSC) would likely show a sharp melting endotherm near 285°C.
Electronic and Optical Properties
Electrochemical Behavior
Cyclic voltammetry of similar 2,7-disubstituted carbazoles reveals reversible oxidation peaks at ~1.2 V (vs. Ag/Ag⁺), attributed to the electron-rich carbazole core . The bromine atom slightly lowers the HOMO energy, enhancing electron-transport properties.
Fluorescence
Methoxy-substituted carbazoles typically emit in the blue region (λₑₘ ≈ 400–450 nm) with quantum yields (Φ) of 0.4–0.6 in solution . The 9-methyl group may reduce aggregation-induced quenching, improving solid-state luminescence.
Applications in Materials Science
Organic Electronics
2-Bromo-7-methoxy-9-methyl-9H-carbazole serves as a monomer for conjugated polymers. Source demonstrates that 2,7-linked carbazole polymers exhibit high charge-carrier mobility (>10⁻³ cm²/V·s), making them suitable for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Photocatalysis
The compound’s electron-deficient bromine atom facilitates photoinduced electron transfer. Source highlights its potential in photocatalytic C–H arylation reactions under blue LED irradiation, enabling sustainable synthesis of biaryl compounds.
Biological Activity
Anticancer Prospects
Analogous 9-alkylcarbazoles inhibit topoisomerase II and tubulin polymerization. Molecular docking studies suggest that the 2-bromo-7-methoxy substitution pattern could synergize with the 9-methyl group to enhance binding to kinase targets .
Challenges and Future Directions
Current limitations include the high cost of palladium catalysts and moderate yields in methylation steps. Future research should explore:
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